molecular formula C9H19NO2 B12556280 (2S)-2-amino-6,6-dimethylheptanoic acid

(2S)-2-amino-6,6-dimethylheptanoic acid

Cat. No.: B12556280
M. Wt: 173.25 g/mol
InChI Key: ZIINUXCYNVSQLG-ZETCQYMHSA-N
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Description

(2S)-2-amino-6,6-dimethylheptanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The compound’s unique structure, with a branched carbon chain, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6,6-dimethylheptanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2,2-dimethylpentanoic acid and appropriate amination reagents. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and atmospheric room temperature plasma (ARTP) mutagenesis have been employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents such as sodium borohydride (NaBH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and amides, which can be further utilized in different chemical processes.

Scientific Research Applications

(2S)-2-amino-6,6-dimethylheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-6,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share structural similarities but differ in their specific side chains and functional groups.

Uniqueness

What sets (2S)-2-amino-6,6-dimethylheptanoic acid apart is its unique branched structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(2S)-2-amino-6,6-dimethylheptanoic acid

InChI

InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)/t7-/m0/s1

InChI Key

ZIINUXCYNVSQLG-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)CCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)CCCC(C(=O)O)N

Origin of Product

United States

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